molecular formula C7H9N3O B13384528 5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one

5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B13384528
M. Wt: 151.17 g/mol
InChI Key: PFGPURJEHRHMJB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the pyrido[4,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with ammonium acetate in the presence of a suitable solvent . The reaction is carried out at room temperature, and the product is obtained after the removal of the solvent and purification.

Industrial Production Methods

Industrial production of this compound may involve multicomponent synthesis techniques, where pyridine and pyrimidine derivatives are combined under controlled conditions to yield the desired product. The process may include steps such as heating, stirring, and purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced tetrahydropyrido compounds, and substituted pyrido[4,3-d]pyrimidines .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4-5,8H,1-3H2

InChI Key

PFGPURJEHRHMJB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1=NC=NC2=O

Origin of Product

United States

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